![molecular formula C16H18ClFN2O3 B13528425 N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13528425.png)
N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide is a complex organic compound characterized by the presence of a morpholine ring substituted with a 3-chloro-4-fluorophenyl group, an oxopropyl chain, and a prop-2-enamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent substitution with the 3-chloro-4-fluorophenyl group. The oxopropyl chain is then introduced through a series of reactions, followed by the addition of the prop-2-enamide group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{3-[2-(3-chlorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-{3-[2-(4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide: Lacks the chlorine atom, which may influence its chemical properties and interactions.
Uniqueness
N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly impact its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H18ClFN2O3 |
|---|---|
Molekulargewicht |
340.77 g/mol |
IUPAC-Name |
N-[3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide |
InChI |
InChI=1S/C16H18ClFN2O3/c1-2-15(21)19-6-5-16(22)20-7-8-23-14(10-20)11-3-4-13(18)12(17)9-11/h2-4,9,14H,1,5-8,10H2,(H,19,21) |
InChI-Schlüssel |
XAGJPWTYZJKULH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NCCC(=O)N1CCOC(C1)C2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


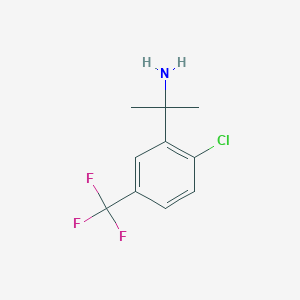
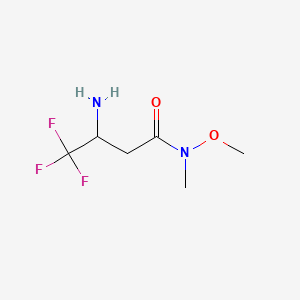

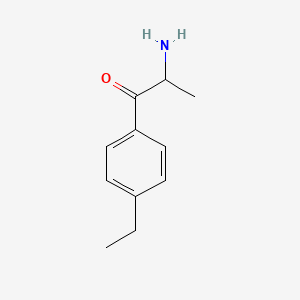
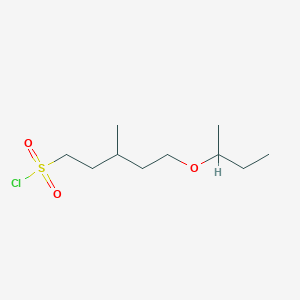
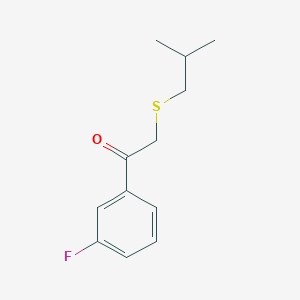
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)

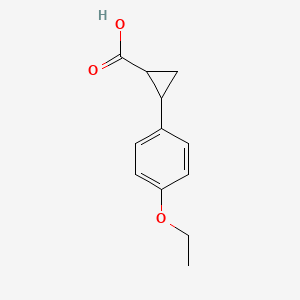

![2-Azabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B13528414.png)

![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
